Hydrophobicity (LogP) and Isomer-Specific Profile: A Critical Differentiator from Ortho-Isomer Analogs
The para-substituted 2-(4-Isopropylphenoxy)ethanol exhibits a specific calculated hydrophobicity (XLogP) of 2.3 [1]. This is a key differentiator from its ortho-substituted isomer, 2-(2-Isopropylphenoxy)ethanol (CAS 78014-31-0), which, due to increased steric hindrance from the adjacent isopropyl group, is reported to have a less predictable and potentially different partition coefficient, impacting its solubility and biological membrane permeability . While a directly measured LogP value for the ortho-isomer is not publicly available, the known effects of ortho-substitution on molecular planarity and dipole moment provide a strong class-level inference for altered behavior .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP = 2.3 |
| Comparator Or Baseline | 2-(2-Isopropylphenoxy)ethanol (no specific LogP data) |
| Quantified Difference | Not quantifiable due to lack of comparator data; qualitative difference inferred from structural isomerism |
| Conditions | Calculated physicochemical property |
Why This Matters
This specific LogP value is essential for predicting a compound's distribution between aqueous and organic phases in synthesis, chromatographic purification, or biological assays, guiding the selection of the appropriate isomer for a given system.
- [1] Chem960. (n.d.). 54576-35-1 (2-(4-异丙基苯氧基)乙醇, ). Calculated Properties. View Source
